molecular formula C15H11ClFN3O4S B2476139 3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-fluorobenzenesulfonamide CAS No. 2034462-79-6

3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-fluorobenzenesulfonamide

Cat. No.: B2476139
CAS No.: 2034462-79-6
M. Wt: 383.78
InChI Key: ZMKWHKYAVGDMGH-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-4-fluorobenzenesulfonamide is a complex organic compound with a multifunctional structure. It is characterized by its chloro, fluoro, and sulfonamide groups, and its pyrrolo[3,4-b]pyridine core. This compound has garnered interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps. One common route starts with the formation of the pyrrolo[3,4-b]pyridine core through a cyclization reaction of appropriate precursors under specific conditions, such as the use of strong acids or bases and high temperatures. Following the formation of the core, functionalization steps introduce the chloro and fluoro groups via halogenation reactions. The sulfonamide group is typically introduced in the final step through a sulfonation reaction using sulfonyl chloride derivatives.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but with optimizations for scalability and cost-effectiveness. Catalytic methods and continuous flow reactors are often employed to improve yields and reduce production times. Stringent controls on reaction conditions are necessary to ensure the purity and consistency of the final product.

Chemical Reactions Analysis Types of Reactions it Undergoes:

  • Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolo[3,4-b]pyridine core, leading to the formation of additional oxygenated derivatives.

  • Reduction: Reduction reactions can target the chl

Properties

IUPAC Name

3-chloro-N-[2-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)ethyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O4S/c16-11-8-9(3-4-12(11)17)25(23,24)19-6-7-20-14(21)10-2-1-5-18-13(10)15(20)22/h1-5,8,19H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMKWHKYAVGDMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=O)N(C2=O)CCNS(=O)(=O)C3=CC(=C(C=C3)F)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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